(2-bromophenyl) N-phenylcarbamate
Description
(2-Bromophenyl) N-phenylcarbamate is a carbamate derivative featuring a brominated phenyl group at the ortho position and an N-phenylcarbamate moiety. Carbamates are widely studied for their biological activities, including cholinesterase inhibition, and their utility in synthetic chemistry as directing groups or intermediates. This article compares this compound with structurally analogous compounds, focusing on substituent effects, biological activity, and reactivity in chemical reactions.
Properties
IUPAC Name |
(2-bromophenyl) N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2/c14-11-8-4-5-9-12(11)17-13(16)15-10-6-2-1-3-7-10/h1-9H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJJAOYHNGVZOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromophenyl) N-phenylcarbamate typically involves the reaction of 2-bromophenol with phenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:
2-Bromophenol+Phenyl isocyanate→(2-Bromophenyl) N-phenylcarbamate
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl) N-phenylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phenyl rings can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and phenol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiolate. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Products include substituted carbamates with different functional groups replacing the bromine atom.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.
Hydrolysis: Products are the corresponding amine and phenol.
Scientific Research Applications
(2-Bromophenyl) N-phenylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, coatings, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of (2-bromophenyl) N-phenylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Analogues
Several N-phenylcarbamate derivatives share structural similarities with (2-bromophenyl) N-phenylcarbamate, differing primarily in substituent groups and positions:
Substituent Effects on Physicochemical Properties
The nature and position of substituents significantly impact properties such as solubility, stability, and reactivity:
- Alkyl vs. Aryl Groups : Methyl and ethyl N-phenylcarbamates exhibit lower molecular weights and higher solubility in polar solvents, whereas bulky aryl groups (e.g., benzyl) reduce solubility but enhance thermal stability .
- Degree of Substitution (DS) : In cellulose carbamates, methyl and tert-butyl N-phenylcarbamates show varying DS values (0.3–1.2) depending on reaction conditions, influencing material properties .
Reactivity in Chemical Reactions
N-phenylcarbamates serve as directing groups in palladium-catalyzed reactions. Comparative studies reveal:
The N-phenylcarbamate group in this compound may similarly enhance reaction efficiency in metal-mediated processes.
Q & A
Q. How can researchers reconcile conflicting crystallographic and spectroscopic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
